molecular formula C17H18N4O2S B2925022 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1351645-82-3

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2925022
CAS No.: 1351645-82-3
M. Wt: 342.42
InChI Key: SZZFNHDCKHDFMW-UHFFFAOYSA-N
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Description

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic molecule that integrates multiple functional groups including furan, thiadiazole, piperidine, and pyrrole. The presence of these diverse moieties suggests a high degree of reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be synthesized through a multi-step process. One common synthetic route might involve the initial formation of 1-(1H-pyrrol-1-yl)-2-bromoethane, which can then undergo nucleophilic substitution with 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl) to yield the target compound. The reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide or acetonitrile, under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would require scalable methods, often utilizing continuous flow reactors for better control over reaction parameters. High-pressure and high-temperature conditions might be necessary to enhance reaction yields and efficiencies.

Chemical Reactions Analysis

Types of Reactions

This compound is likely to undergo several types of reactions including:

  • Oxidation and Reduction: : The furan and thiadiazole rings are prone to oxidation, while the piperidine ring can undergo reduction.

  • Substitution Reactions: : Nucleophilic substitution can occur at the ethanone moiety.

  • Coupling Reactions: : The compound might participate in cross-coupling reactions given its multiple reactive sites.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminium hydride for reductions. Base catalysts like sodium hydride can facilitate substitution reactions.

Major Products Formed

Major products would depend on the specific reactions but might include oxidized or reduced derivatives of the parent compound, substituted ethanone derivatives, and various coupled products involving the furan and pyrrole rings.

Scientific Research Applications

In Chemistry

The unique combination of heterocyclic rings in this compound makes it valuable for studying structure-activity relationships and in designing new materials with specific properties.

In Biology and Medicine

Its potential bioactivity can be explored for developing new pharmaceuticals, particularly given the known medicinal importance of thiadiazole, furan, and pyrrole rings. It could serve as a starting point for drug discovery efforts targeting neurological or infectious diseases.

In Industry

The compound might be used as an intermediate in the synthesis of dyes, polymers, or other industrial chemicals, benefiting from its diverse reactive sites and stability under various conditions.

Mechanism of Action

This compound's mechanism of action is likely rooted in its ability to interact with specific molecular targets. The thiadiazole and pyrrole moieties might engage in hydrogen bonding or π-stacking interactions with enzymes or receptors, while the piperidine ring might enhance membrane permeability, facilitating cellular uptake.

Comparison with Similar Compounds

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to its combination of functional groups. Similar compounds might include:

  • 2-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole

  • 1-(4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

  • 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine

These compounds also contain the furan and thiadiazole rings but differ in their additional functional groups and overall structure, providing different reactivities and applications.

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Properties

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-15(12-20-7-1-2-8-20)21-9-5-13(6-10-21)16-18-19-17(24-16)14-4-3-11-23-14/h1-4,7-8,11,13H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZFNHDCKHDFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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